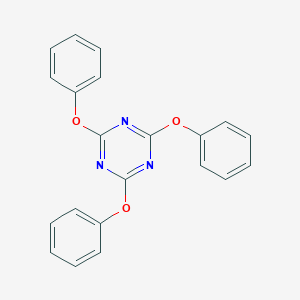

2,4,6-Triphenoxy-1,3,5-triazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-triphenoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDYVVVAQKFGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062061 | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919-48-8 | |

| Record name | 2,4,6-Triphenoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1919-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triphenoxy-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIPHENOXY-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI8X45A9IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Triphenoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triphenoxy-1,3,5-triazine, also known as triphenyl cyanurate, is a symmetrical aromatic molecule built upon a central triazine heterocycle. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications, particularly in materials science and as a structural scaffold in medicinal chemistry. While direct biological signaling pathway data for this specific molecule is not extensively documented, the broader class of 1,3,5-triazines exhibits significant pharmacological activities, suggesting potential avenues for future research.

Chemical and Physical Properties

This compound is an off-white to light beige fluffy powder.[1] Its core structure consists of a 1,3,5-triazine ring substituted with three phenoxy groups. This symmetrical arrangement imparts thermal stability and unique photophysical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₅N₃O₃ | [1][2][3] |

| Molecular Weight | 357.36 g/mol | [1][2][3] |

| CAS Number | 1919-48-8 | [1][2][3] |

| Appearance | Off-white to light beige fluffy powder | [1] |

| Melting Point | 232-235 °C (lit.) | [1][3] |

| Boiling Point | 490 °C (rough estimate) | [1] |

| Flash Point | 189.2 °C | [1] |

| Density | 1.3023 (rough estimate) | [1] |

| Vapor Pressure | 4.3 x 10⁻¹¹ mmHg at 25 °C | [1] |

| Refractive Index | 1.6300 (estimate) | [1] |

| pKa | -0.48 ± 0.10 (Predicted) | [1] |

| Purity | ≥98% | [4] |

Table 2: Spectroscopic Data for the Structurally Similar 2,4,6-Triphenyl-1,3,5-triazine

| Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | |

| ¹³C NMR (75 MHz, d₆-DMSO) | δ 166.6, 134.6, 129.8, 128.9 |

Synthesis of this compound

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines typically proceeds through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.

General Synthesis Workflow

The synthesis of this compound involves the reaction of cyanuric chloride with phenol.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the general synthesis of symmetrically substituted 1,3,5-triazines.

Materials:

-

Cyanuric chloride (1 equivalent)

-

Phenol (3 equivalents)

-

Anhydrous acetone (solvent)

-

Sodium carbonate (3 equivalents, as a base)

-

Stirring apparatus

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanuric chloride in anhydrous acetone.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, dissolve phenol and sodium carbonate in anhydrous acetone.

-

Slowly add the phenol/sodium carbonate solution to the cyanuric chloride solution dropwise over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Dry the purified product under vacuum.

Applications and Relevance to Drug Development

The primary applications of this compound are in the field of materials science. Its rigid, planar core and the ability to functionalize the phenoxy groups make it an excellent building block for various functional materials.

Dendrimers for Photocatalysis and OLEDs

Aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine core have shown improved thermal stability and beneficial photophysical properties due to enhanced electron-transfer processes. These dendrimers have been utilized in the construction of Organic Light-Emitting Diodes (OLEDs) and as innovative photocatalysts.

Caption: Role of the triazine core in dendrimer-based photocatalysis.

Potential in Drug Development

While this compound itself is not a known therapeutic agent, the 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry. Triazine derivatives have been reported to possess a wide range of biological activities, including:

-

Antiviral: Some trisubstituted 1,3,5-triazine derivatives have shown significant antiviral activity against herpes simplex virus type 1 (HSV-1).

-

Anticancer: The 1,3,5-triazine ring is a core component of several anticancer agents.

-

Antimicrobial: Various triazine derivatives have demonstrated antibacterial and antifungal properties.

The rigid triazine core of this compound can serve as a scaffold for the development of new therapeutic agents. The three phenoxy groups provide attachment points for various pharmacophores, allowing for the creation of a library of compounds for screening against different biological targets.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H413: May cause long-lasting harmful effects to aquatic life.

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Conclusion

This compound is a versatile molecule with a well-defined structure and properties. Its primary utility lies in materials science as a core for functional polymers and dendrimers. For drug development professionals, its significance is as a potential scaffold for the synthesis of novel bioactive compounds, leveraging the established pharmacological importance of the 1,3,5-triazine ring system. Further research into the biological activities of derivatives of this compound could unveil new therapeutic opportunities.

References

An In-depth Technical Guide to 2,4,6-Triphenoxy-1,3,5-triazine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenoxy-1,3,5-triazine is a symmetrical aromatic compound built upon a central 1,3,5-triazine core. The 1,3,5-triazine ring system is a well-established pharmacophore and a versatile scaffold in materials science.[1][2] The high reactivity of its chlorinated precursor, cyanuric chloride, allows for the straightforward synthesis of a wide array of derivatives with diverse functionalities.[3][4] This particular derivative, with its three phenoxy substituents, possesses a unique combination of thermal stability and specific chemical properties that make it a subject of interest in polymer science, materials chemistry, and as a potential building block for more complex molecules in medicinal chemistry.[1][5][6]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on providing detailed data and methodologies for scientific professionals.

Chemical Structure and Identification

This compound is characterized by a central six-membered heterocyclic ring composed of alternating carbon and nitrogen atoms, to which three phenoxy groups are attached via ether linkages at the 2, 4, and 6 positions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[7] |

| CAS Number | 1919-48-8[7] |

| Molecular Formula | C₂₁H₁₅N₃O₃[5][7] |

| Molecular Weight | 357.36 g/mol [5][7] |

| InChI | 1S/C21H15N3O3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H |

| InChIKey | IYDYVVVAQKFGBS-UHFFFAOYSA-N[7] |

| SMILES | O(c1ccccc1)c2nc(Oc3ccccc3)nc(Oc4ccccc4)n2 |

| Synonyms | Triphenyl cyanurate, 2,4,6-Tris-phenoxy-[5][8][9]triazine, Triphenoxy-s-triazine[5][7] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. It is typically supplied as an off-white to light beige fluffy powder.[5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 232-235 °C | [5][6] |

| Boiling Point | 490 °C (rough estimate) | [5] |

| Flash Point | 189.2 °C | [5] |

| Density | 1.3023 (rough estimate) | [5] |

| Vapor Pressure | 4.3 x 10⁻¹¹ mmHg at 25°C | [5] |

| Refractive Index | 1.6300 (estimate) | [5] |

| pKa | -0.48 ± 0.10 (Predicted) | [5] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data available[10] |

| ¹³C NMR | Spectral data available[10] |

| Infrared (IR) | Spectral data available[10] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available[7] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with phenol.[3][4] The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise reaction.[11] For the synthesis of the fully substituted triphenoxy derivative, the reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

References

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 1919-48-8,this compound | lookchem [lookchem.com]

- 6. This compound | 1919-48-8 [chemicalbook.com]

- 7. 1,3,5-Triazine, 2,4,6-triphenoxy- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound(1919-48-8) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4,6-Triphenoxy-1,3,5-triazine

This technical guide provides a comprehensive overview of 2,4,6-Triphenoxy-1,3,5-triazine, including its chemical identifiers, detailed synthesis protocols, and a review of its current, albeit limited, applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and potential uses of triazine derivatives.

Core Chemical Data and Identifiers

This compound is a symmetrical aromatic compound built upon a triazine core. For ease of reference and accurate identification, its key chemical data and identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 1919-48-8 |

| IUPAC Name | This compound |

| Synonyms | Triphenyl cyanurate, 2,4,6-Tris(phenoxy)-s-triazine, Triphenoxy-s-triazine |

| Chemical Formula | C₂₁H₁₅N₃O₃ |

| Molecular Weight | 357.36 g/mol |

| PubChem CID | 24849362 (Substance) |

| EC Number | 217-644-5 |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4 |

| InChI | InChI=1S/C21H15N3O3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H |

| InChIKey | IYDYVVVAQKFGBS-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of the chlorine atoms on cyanuric chloride with phenoxide ions. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, necessitating a step-wise increase in reaction temperature.

Method 1: Reaction with Phenol in the Presence of a Base

This method involves the in-situ formation of the phenoxide nucleophile by a base.

Materials:

-

Cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine)

-

Phenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Acetone or Dioxane (solvent)

-

Water

Procedure:

-

Preparation of the Phenoxide Solution: In a reaction vessel, dissolve phenol (3.3 equivalents) in a suitable solvent such as acetone or dioxane. To this solution, add a stoichiometric amount of a strong base like sodium hydroxide or potassium hydroxide (3.3 equivalents) dissolved in a minimal amount of water, while stirring. This will form the sodium or potassium phenoxide in situ.

-

Reaction with Cyanuric Chloride: In a separate flask, dissolve cyanuric chloride (1 equivalent) in the same solvent. Cool this solution in an ice bath to 0-5 °C.

-

Nucleophilic Substitution: Slowly add the phenoxide solution to the cyanuric chloride solution under vigorous stirring. The temperature should be maintained at 0-5 °C for the substitution of the first chlorine atom.

-

Stepwise Temperature Increase: After the initial reaction, gradually raise the temperature to room temperature to facilitate the substitution of the second chlorine atom. To complete the substitution of the third chlorine atom, the reaction mixture is typically heated to reflux for several hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of cold water to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a toluene/ethanol mixture to yield a white crystalline solid.

Method 2: Reaction with Pre-formed Sodium Phenoxide

This method utilizes commercially available or pre-synthesized sodium phenoxide.

Materials:

-

Cyanuric chloride

-

Sodium phenoxide

-

Acetone or Tetrahydrofuran (THF) (solvent)

Procedure:

-

Dissolution of Reactants: Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent like acetone or THF in a reaction flask equipped with a stirrer and a reflux condenser.

-

Addition of Sodium Phenoxide: Add sodium phenoxide (at least 3 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux. The reaction time will vary depending on the scale and specific conditions but is typically monitored for completion using TLC.

-

Isolation and Purification: The work-up and purification steps are similar to Method 1. The reaction mixture is cooled, the solvent is removed under reduced pressure, and the residue is treated with water to precipitate the product. The solid is collected, washed, and recrystallized.

Applications and Biological Activity

While the 1,3,5-triazine scaffold is a common feature in a wide range of biologically active compounds, including anticancer and antiviral agents, there is a notable lack of specific biological activity data for this compound in the scientific literature.[1][2][3] The research on this particular molecule has predominantly focused on its use in materials science and polymer chemistry.[4]

Derivatives of 1,3,5-triazine with different substitutions (e.g., amino, alkylamino) have been extensively studied for their therapeutic potential, targeting various enzymes and receptors.[2] However, the triphenoxy substitution appears to direct the application of this molecule away from direct biological interactions and more towards leveraging its thermal stability and structural properties in the development of polymers and other materials.[4]

For researchers in drug development, this compound could serve as a versatile starting material or a scaffold for the synthesis of more complex molecules with potential biological activities. The phenoxy groups can be functionalized or replaced to explore a wider chemical space.

Visualization of the Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the preparation of this compound from cyanuric chloride.

Caption: Synthetic route to this compound.

References

- 1. [PDF] Recent Advances in the Biological Activity of s-Triazine Core Compounds | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1919-48-8 [chemicalbook.com]

Synthesis of 2,4,6-Triphenoxy-1,3,5-triazine from cyanuric chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4,6-triphenoxy-1,3,5-triazine from cyanuric chloride. This triazine derivative serves as a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and a summary of reaction conditions, to facilitate its application in research and development.

Overview of the Synthesis

The synthesis of this compound is primarily achieved through the nucleophilic substitution of the chlorine atoms on the cyanuric chloride core with phenoxide ions. The reaction proceeds in a stepwise manner, and the reactivity of the chlorine atoms decreases with each substitution.[1][2][3] This allows for the potential synthesis of mono- and di-substituted intermediates by carefully controlling the reaction conditions. For the exhaustive substitution to yield the desired trisubstituted product, the reaction is typically carried out in the presence of a base to generate the phenoxide nucleophile or under conditions that promote the displacement of the chlorides.

Reaction Mechanism and Pathway

The fundamental reaction involves the sequential nucleophilic aromatic substitution of the three chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) by three equivalents of a phenoxide source. The triazine ring is an electron-deficient system, which facilitates the attack by electron-rich nucleophiles.

Comparative Summary of Reaction Conditions

The successful synthesis of this compound can be achieved under various conditions. The choice of solvent, base, and temperature can significantly influence the reaction rate and yield. The following table summarizes different reported conditions for the similar synthesis of substituted triazines, providing a comparative overview for process optimization.

| Reactants | Catalyst/Base | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Cyanuric chloride, Phenol | Sodium hydroxide | Toluene/Water | 30-50 | 1+ | ~70-80 | [4] |

| Cyanuric chloride, Resorcinol | Aluminum chloride | Nitrobenzene | 5-95 | 4 | ~90 | [5] |

| Cyanuric chloride, 4-Hydroxybenzaldehyde | Not specified | Not specified | Not specified | Not specified | High | [6] |

| Cyanuric chloride, Phenol | Aluminum chloride | m-Xylene | 35 to 130 | 3+ | - | [7] |

| Cyanuric chloride, p-Aminophenol | Potassium carbonate | Not specified | Not specified | Not specified | - | [8] |

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound based on established methodologies.

Materials:

-

Cyanuric chloride (1.0 eq)

-

Phenol (3.0-3.3 eq)

-

Sodium hydroxide (3.0-3.3 eq)

-

Toluene

-

Water

-

Magnesium sulfate (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Phenoxide Solution: In a beaker, dissolve phenol (3.0-3.3 eq) in an aqueous solution of sodium hydroxide (3.0-3.3 eq). Stir until a clear solution is obtained.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1.0 eq) in toluene.

-

Nucleophilic Substitution: While stirring the cyanuric chloride solution vigorously, add the sodium phenoxide solution dropwise at a temperature between 30°C and 35°C.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 50°C and continue stirring for an additional hour to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase with water to remove any remaining inorganic salts.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase by removing the bulk of the toluene using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

-

Characterization:

The final product should be characterized to confirm its identity and purity.

-

Melting Point: The reported melting point for this compound is 232-235 °C.[9]

-

Spectroscopic Analysis: Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the chemical structure.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications in Drug Development and Signaling Pathways

While this compound itself is primarily a chemical building block, the 1,3,5-triazine core is a significant pharmacophore in drug discovery.[10] Triazine derivatives have been explored for a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents. The substituents on the triazine ring play a crucial role in determining the biological activity and the specific signaling pathways they modulate.

For instance, various substituted triazines have been shown to act as inhibitors of kinases, enzymes that are critical components of cellular signaling pathways. By blocking the activity of specific kinases, these compounds can interfere with cancer cell proliferation, survival, and metastasis. The development of novel triazine derivatives often involves screening them against panels of kinases to identify their targets and elucidate their mechanism of action.

The synthesis of this compound and its analogs provides a platform for generating libraries of compounds that can be tested for their effects on various signaling pathways implicated in disease. The phenoxy groups can be further functionalized to modulate the compound's physicochemical properties and its interaction with biological targets.

Conclusion

The synthesis of this compound from cyanuric chloride is a robust and versatile reaction. By carefully controlling the reaction conditions, high yields of the desired product can be obtained. This technical guide provides researchers and professionals in drug development with the necessary information to synthesize and utilize this important chemical intermediate for the development of novel therapeutic agents and advanced materials. Further exploration of the biological activities of derivatives of this compound is a promising area for future research.

References

- 1. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. US6242598B1 - Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines - Google Patents [patents.google.com]

- 8. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

- 9. 2,4,6-三苯氧基-1,3,5-三嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Profile of 2,4,6-Triphenoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2,4,6-triphenoxy-1,3,5-triazine, a heterocyclic organic compound. Due to a lack of specific publicly available data, this guide focuses on the fundamental characteristics of the molecule and its general synthesis context, rather than specific signaling pathways or detailed drug development protocols.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₁₅N₃O₃ | [1][2][3] |

| Molecular Weight | 357.36 g/mol | [1][2] |

| CAS Number | 1919-48-8 | [1][2] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | Triphenyl cyanurate, 2,4,6-Triphenoxy-s-triazine | [1][2][3] |

Physicochemical Properties

A collection of experimentally determined and estimated physical and chemical properties of this compound are presented for reference.

| Property | Value | Citations |

| Appearance | Off-white to light beige fluffy powder | [3] |

| Melting Point | 232-235 °C | [3][5] |

| Boiling Point | 490 °C (estimated) | [3] |

| Flash Point | 189.2 °C | [3] |

| Density | 1.3023 g/cm³ (estimated) | [3] |

| Vapor Pressure | 4.3 x 10⁻¹¹ mmHg at 25°C | [3] |

| Refractive Index | 1.6300 (estimated) | [3] |

Synthesis and Reactivity

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines, such as the title compound, typically originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[6][7][8] The process involves a sequential nucleophilic substitution of the chlorine atoms.[6][7] The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different nucleophiles.[6] For the synthesis of this compound, a phenoxide nucleophile is used.

The 1,3,5-triazine core is a versatile scaffold in organic synthesis.[9] Derivatives of 1,3,5-triazine have been investigated for a wide range of applications, including as herbicides, in polymer photostabilizers, and as potential therapeutic agents.[6][10] The triazine scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds with potential anti-tumor, anti-viral, and anti-inflammatory properties.[10][11]

Applications and Research Interest

While specific, detailed applications in drug development for this compound are not extensively documented in the provided results, it has been used in materials science research to study steric structure effects in the formation of polymeric structures.[5] Given its structure, it may serve as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[3]

The broader class of 1,3,5-triazine derivatives has been explored for various therapeutic targets, including enzymes like PI3K, mTOR, and EGFR in the context of breast cancer research.[11] However, it is important to note that this pertains to the general triazine scaffold and not specifically to the triphenoxy derivative.

Chemical Structure

The logical relationship between the core triazine ring and its phenoxy substituents is depicted in the following diagram.

Caption: A diagram illustrating the connectivity of the three phenoxy groups to the central 1,3,5-triazine ring.

References

- 1. 1,3,5-Triazine, 2,4,6-triphenoxy- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. Cas 1919-48-8,this compound | lookchem [lookchem.com]

- 4. This compound, 96%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 1919-48-8 [chemicalbook.com]

- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 7. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4,6-Triphenoxy-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 2,4,6-triphenoxy-1,3,5-triazine, the following tables summarize the expected chemical shifts and absorption peaks. These predictions are based on the known spectral data of analogous compounds and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the protons of the three phenoxy groups. Due to the symmetry of the molecule, all three phenoxy groups are chemically equivalent, which should simplify the spectrum.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 9H | ortho and para protons of the phenoxy groups |

| ~ 7.0 - 7.2 | Multiplet | 6H | meta protons of the phenoxy groups |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show signals for the carbon atoms of the triazine ring and the phenoxy groups.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 170 | C atoms of the triazine ring |

| ~ 150 | C-O of the phenoxy groups |

| ~ 130 | para-C of the phenoxy groups |

| ~ 125 | ortho-C of the phenoxy groups |

| ~ 120 | meta-C of the phenoxy groups |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the triazine ring and the aromatic ether linkages.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1580 - 1550 | Strong | C=N stretching vibrations of the triazine ring |

| ~ 1490 - 1450 | Strong | C=C stretching vibrations of the aromatic rings |

| ~ 1240 - 1200 | Strong | Asymmetric C-O-C stretching of the aryl ether |

| ~ 1050 - 1010 | Medium | Symmetric C-O-C stretching of the aryl ether |

| ~ 850 - 800 | Strong | C-H out-of-plane bending of the triazine ring |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The National Institute of Standards and Technology (NIST) WebBook is a potential source for the mass spectrum of this compound, though direct data was not retrieved in the search[1][2].

| Predicted m/z | Assignment |

| 357 | Molecular ion [M]⁺ |

| 264 | [M - C₆H₅O]⁺ |

| 171 | [M - 2(C₆H₅O)]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Physical Characteristics of 2,4,6-Triphenoxy-1,3,5-triazine

This technical guide provides a comprehensive overview of the key physical characteristics of 2,4,6-Triphenoxy-1,3,5-triazine, with a focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Core Physical Properties

This compound is a white crystalline powder or solid.[1][2] Its molecular structure, characterized by a central triazine ring symmetrically substituted with three phenoxy groups, dictates its physical properties.

The following table summarizes the available quantitative data for the melting point of this compound.

| Physical Property | Value | Purity | Source |

| Melting Point | 232.0-238.0 °C | ≥95.0% (HPLC) | Thermo Fisher Scientific[1][2] |

Based on the behavior of structurally similar triazine compounds, the following solubility characteristics are anticipated:[3][4]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large nonpolar surface area from the three phenoxy groups is expected to dominate, leading to poor interaction with highly polar, hydrogen-bonding solvents like water.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Moderately Soluble to Soluble | These solvents can engage in dipole-dipole interactions with the polar C-N bonds within the triazine ring, facilitating dissolution.[3] |

| Aromatic | Benzene, Toluene | Soluble | Pi-stacking interactions between the solvent's aromatic rings and the phenoxy groups of the solute can promote solubility.[3] |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | While the molecule has significant nonpolar character, the polarity of the triazine core may limit solubility in purely nonpolar aliphatic solvents.[3] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The capillary method using a digital melting point apparatus is the most common and reliable technique.[5]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of material.[6][7]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube, to pack the solid into the closed end.[6][7]

-

The final packed sample height should be between 2-3 mm for an accurate measurement.[6]

-

-

Apparatus Setup and Measurement:

-

Insert the prepared capillary tube into the sample holder of the melting point apparatus.[6]

-

Set a starting temperature approximately 15-20 °C below the expected melting point (around 215 °C).

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to approach the expected melting point quickly.

-

Once the temperature is within 15 °C of the expected range, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium and allow for precise observation.[7]

-

-

Data Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last crystal of the solid melts completely (the clear point).

-

The recorded melting point should be reported as a range from the onset temperature to the clear point temperature.

-

Perform at least two measurements to ensure consistency.

-

This protocol provides a systematic approach to determine the solubility class of this compound, which can indicate the presence of acidic or basic functional groups and its overall polarity.[8]

Methodology:

-

General Procedure:

-

For each test, add approximately 25 mg of this compound to a small, clean test tube.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).[9]

-

After each addition, shake the test tube vigorously for at least 30-60 seconds.[9][10]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

-

Solvent Testing Sequence:

-

Step 1: Water. Test for solubility in water. Given its structure, the compound is expected to be insoluble.

-

Step 2: 5% NaOH Solution. If insoluble in water, test in 5% aqueous NaOH. Solubility would suggest the presence of an acidic functional group.

-

Step 3: 5% HCl Solution. If insoluble in water and NaOH, test in 5% aqueous HCl. Solubility would indicate a basic functional group (e.g., an amine).

-

Step 4: Organic Solvents. Systematically test solubility in a range of organic solvents as outlined in the predicted profile (Table 1.2), such as hexane (nonpolar), toluene (aromatic), dichloromethane (polar aprotic), and ethanol (polar protic).

-

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound, 96%, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

An In-depth Technical Guide to 2,4,6-Triphenoxy-1,3,5-triazine (Triphenyl Cyanurate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenoxy-1,3,5-triazine, also widely known by its common name Triphenyl cyanurate, is a symmetrical aromatic triazine derivative. The core structure consists of a 1,3,5-triazine ring substituted with three phenoxy groups. This compound and its derivatives are of significant interest in various fields, including materials science and medicinal chemistry, owing to their thermal stability and potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential applications in a research and drug development context.

Alternate Names and Chemical Identity

Proper identification of a chemical compound is crucial for research and development. This compound is known by several synonyms in scientific literature and commercial catalogs.

| Systematic Name | This compound[1] |

| Common Name | Triphenyl cyanurate[1] |

| Other Synonyms | 2,4,6-triphenoxy-s-triazine, Triphenoxy-s-triazine, 2,4,6-Tris-phenoxy-[2][3]triazine |

| CAS Number | 1919-48-8[1] |

| Molecular Formula | C₂₁H₁₅N₃O₃[1] |

| Molecular Weight | 357.36 g/mol [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | Off-white to light beige fluffy powder | |

| Melting Point | 232-235 °C (lit.) | [4] |

| Boiling Point | 490 °C (rough estimate) | |

| Density | 1.3023 g/cm³ (rough estimate) | |

| Purity | ≥98% | [1][5] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Cyanuric chloride

-

Phenol

-

Sodium hydroxide (or other suitable base like potassium carbonate)

-

Toluene (or other suitable aprotic solvent)

-

Magnesium sulfate (for drying)

Procedure:

-

Preparation of Sodium Phenoxide: In a reaction vessel, dissolve phenol (3.3 equivalents) in toluene. To this solution, add a solution of sodium hydroxide (3.3 equivalents) in water dropwise while maintaining the temperature between 30-35°C with stirring. This in situ formation of sodium phenoxide is a common strategy.

-

Reaction with Cyanuric Chloride: In a separate vessel, dissolve cyanuric chloride (1 equivalent) in toluene.

-

Addition: Slowly add the cyanuric chloride solution to the sodium phenoxide solution under vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 30-35°C.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 50°C and continue stirring for an additional 1-2 hours to ensure complete substitution of all three chlorine atoms.

-

Work-up: Cool the reaction mixture to room temperature. The organic phase is separated from the aqueous phase.

-

Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to yield pure this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

While a specific method for this compound is not detailed, a reverse-phase HPLC method can be adapted from the analysis of the closely related 2,4,6-triphenyl-1,3,5-triazine.[2]

-

Column: A C18 or a specialized reverse-phase column like Newcrom R1 can be used.[2]

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is typically effective.[2]

-

Detection: UV detection at a wavelength where the phenoxy and triazine chromophores absorb (typically in the range of 220-260 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the three phenoxy groups. The chemical shifts and splitting patterns will be indicative of the substitution on the phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms in the triazine ring and the phenoxy groups.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages, the C=N bonds of the triazine ring, and the aromatic C-H and C=C bonds of the phenyl groups.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound (357.36 g/mol ) and to study its fragmentation pattern.

Potential Applications in Drug Development

The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[6] While this compound itself is not a marketed drug, its structural motifs suggest potential for further investigation and modification in drug discovery programs.

Studies on other substituted 1,3,5-triazine derivatives have shown that they can induce apoptosis in cancer cell lines.[4][7] For instance, certain triazine derivatives have been shown to induce apoptosis in human colon cancer cell lines.[4][7] This suggests that this compound or its analogs could potentially be explored for their pro-apoptotic effects.

Visualizations

Synthesis Workflow

The general workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: General workflow for the synthesis and characterization of this compound.

Potential Signaling Pathway: Apoptosis Induction

Based on the known activities of other triazine derivatives, a potential mechanism of action in cancer cells could be the induction of apoptosis. A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothetical signaling pathway for apoptosis induction by a triazine compound.

Experimental Workflow for Biological Screening

A typical workflow for the initial biological screening of a compound like this compound in a drug discovery context is outlined below.

Caption: Experimental workflow for the in vitro biological screening of a test compound.

References

- 1. scbt.com [scbt.com]

- 2. Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. opastpublishers.com [opastpublishers.com]

- 7. d-nb.info [d-nb.info]

The Core Chemistry of Triazine Derivatives: A Technical Guide for Drug Development

Introduction

Triazine derivatives, a class of nitrogen-containing heterocyclic compounds, represent a cornerstone in modern medicinal chemistry and drug development. Their unique structural and electronic properties, coupled with their synthetic versatility, make them privileged scaffolds for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the fundamental chemistry of triazine derivatives, focusing on their synthesis, reactivity, and application in targeting key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Triazines are six-membered aromatic rings containing three nitrogen atoms, existing in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine). The electron-deficient nature of the triazine ring, a consequence of the electronegative nitrogen atoms, governs its chemical reactivity, making it susceptible to nucleophilic substitution and a participant in cycloaddition reactions. This inherent reactivity allows for the controlled introduction of various functional groups, enabling the fine-tuning of physicochemical and pharmacological properties. Several triazine-based drugs, such as Altretamine, Gedatolisib, and Enasidenib, have received regulatory approval, underscoring the clinical significance of this scaffold.

Physicochemical Properties of Triazine Derivatives

The physicochemical properties of triazine derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as pKa, logP, and molecular weight are carefully considered during the drug design process. The following table summarizes essential physicochemical data for the parent 1,3,5-triazine and a representative derivative.

| Property | 1,3,5-Triazine | 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |

| CAS Number | 290-87-9 | 3584-23-4 |

| Molecular Formula | C₃H₃N₃ | C₁₂H₇Cl₆N₃O |

| Molecular Weight | 81.08 g/mol | 449.92 g/mol |

| Appearance | White to pale yellow crystalline powder | Light orange to yellow to green crystals |

| Melting Point | 77-83°C (with decomposition) | Not specified |

| Boiling Point | 114°C | Not specified |

| Solubility | Soluble in methanol | Not specified |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of triazine derivatives is a well-established field, with nucleophilic substitution of chlorotriazines being a primary strategy. Modern techniques such as microwave-assisted and sonochemical methods offer significant advantages in terms of reaction times and yields.

Nucleophilic Aromatic Substitution (SNAr) of 2,4,6-Trichloro-1,3,5-triazine (TCT)

The sequential and controlled substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, is a cornerstone of triazine chemistry. The reactivity of the chlorine atoms decreases with each substitution, allowing for the selective synthesis of mono-, di-, and tri-substituted derivatives by carefully controlling the reaction temperature.

Experimental Protocol: Synthesis of a Mono-substituted Dichlorotriazine

-

Preparation: Dissolve 2,4,6-trichloro-s-triazine (TCT) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add the desired nucleophile (1.0 eq) to the stirring solution, followed by the dropwise addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.0 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TCT starting material is fully consumed.

-

Work-up: Dilute the reaction mixture with DCM and wash with water to remove any salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the mono-substituted product.

Experimental Protocol: Synthesis of a Di-substituted Monochlorotriazine

-

Preparation: Dissolve the mono-substituted dichlorotriazine (1.0 eq) in a suitable solvent.

-

Addition of Reagents: Add the second nucleophile (1.0 eq) and a base such as DIEA (1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for approximately 12 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Follow the same work-up procedure as for the mono-substitution.

Experimental Protocol: Synthesis of a Tri-substituted Triazine

-

Preparation: Dissolve the di-substituted monochlorotriazine (1.0 eq) in a suitable solvent.

-

Addition of Reagents: Add the third nucleophile (1.0 eq) and a base.

-

Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Follow the same work-up procedure as for the mono-substitution.

Sequential Nucleophilic Substitution Workflow

Microwave-Assisted Organic Synthesis (MAOS) of 1,2,4-Triazines

Microwave-assisted synthesis provides a rapid and efficient alternative to conventional heating for the preparation of 1,2,4-triazine derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of a 1,2,4-Triazine Derivative

-

Preparation: In a microwave process vial, combine the α-dicarbonyl compound (1 mmol), the appropriate amide (1 mmol), and a base (e.g., sodium tert-butoxide).

-

Initial Condensation: Stir the mixture until an initial condensation is observed.

-

Solubilization and Reagent Addition: Add ethanol to dissolve the intermediate, followed by the addition of hydrazine hydrate (2 ml).

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture for 180 to 360 seconds at a suitable temperature and power.

-

Work-up: After cooling, evaporate the solvent under reduced pressure. Pour the residue into water and extract with a suitable organic solvent like dichloromethane. Wash the organic layer with sodium bicarbonate solution and dry over sodium sulfate. Concentrate the solution to obtain the crude product, which can be further purified by recrystallization or chromatography.

Microwave-Assisted Synthesis Workflow

Reactivity of the Triazine Core

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

1,2,4-Triazines can participate as the azadiene component in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles. This reaction is a powerful tool for the synthesis of complex nitrogen-containing heterocycles. The reaction typically proceeds through a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to extrude a molecule of nitrogen gas, resulting in the formation of a new aromatic ring, such as a pyridine.

Triazine Derivatives in Drug Development: Targeting Signaling Pathways

The therapeutic potential of triazine derivatives is vast, with many compounds demonstrating potent activity as inhibitors of key enzymes in cellular signaling pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Triazine derivatives, such as Gedatolisib, have been developed as potent inhibitors of PI3K and mTOR.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, including the Ras-Raf-MAPK and PI3K/Akt pathways, leading to cell proliferation and survival. Overexpression or mutations in EGFR are common in various cancers. Triazine derivatives have been developed as EGFR inhibitors.

EGFR Signaling Pathway Inhibition

Topoisomerase II

Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication and transcription. It functions by creating a transient double-strand break in one DNA duplex to allow another to pass through. Certain triazine derivatives act as topoisomerase II poisons, stabilizing the covalent enzyme-DNA complex and leading to cell death.

Topoisomerase II Inhibition Mechanism

NADP+-Dependent Isocitrate Dehydrogenase (IDH)

Mutations in the NADP+-dependent isocitrate dehydrogenase (IDH) enzymes are found in several cancers. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular metabolism and epigenetic regulation. Enasidenib is a triazine-based inhibitor of mutant IDH2.

Mutant IDH Pathway Inhibition

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Triazine-based compounds have been investigated as inhibitors of various CDKs.

Electrochemical Properties of Phenoxy-s-Triazines: A Technical Guide

This technical guide provides an in-depth analysis of the electrochemical properties of phenoxy-s-triazine derivatives, targeting researchers, scientists, and professionals in drug development. It covers key electrochemical data, experimental methodologies, and visual representations of analytical workflows.

Introduction to Phenoxy-s-Triazines

The 1,3,5-triazine ring, a nitrogen-containing heterocycle, serves as a core scaffold in numerous applications, from pharmaceuticals to materials science.[1][2] Phenoxy-s-triazines, which incorporate phenoxy groups attached to the triazine core, exhibit unique electronic and electrochemical characteristics. These properties are pivotal in understanding their potential in various applications, including the development of novel therapeutic agents and functional materials. The electron-deficient nature of the triazine ring, combined with the electronic effects of the phenoxy substituents, governs their redox behavior.[1]

Electrochemical Behavior and Quantitative Data

The electrochemical properties of phenoxy-s-triazine derivatives have been investigated primarily through cyclic voltammetry (CV), a technique used to study the redox behavior of chemical species.[3] These studies reveal important parameters such as electron affinity, ionization potential, and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for predicting molecular reactivity and electronic behavior.

Below is a summary of key quantitative electrochemical data for various phenoxy-s-triazine derivatives compiled from the literature.

| Compound Class | Derivative(s) | Key Electrochemical Parameters | Measurement Technique | Reference |

| 2,4,6-Tris(phenoxy)-1,3,5-triazine Derivatives | Five synthesized derivatives | Electron Affinity: -3.24 eV to -3.58 eV Solid State Ionization Potentials: 7.20 eV to 8.16 eV | Cyclic Voltammetry | [4] |

| Fluoro-functionalized Aromatic 1,3,5-Triazines | Various monomers | LUMO values: -2.7 eV to -3.1 eV | Cyclic Voltammetry | [4] |

| Star-shaped Thiophene and Pyrrole Functionalized Monomers | 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine (TriaPy) and 2,4,6-tris(4-(1H-thiophen-3-ylmethoxy)phenoxy)-1,3,5-triazine (TriaTh) | Characterized by CV and conductivity measurements (specific values not detailed in abstract) | Cyclic Voltammetry | [4] |

| s-Triazine | Unsubstituted | Main reduction initiated at -1.25 V vs SCE | Cyclic Voltammetry | [1] |

Experimental Protocols

A fundamental technique for characterizing the electrochemical properties of phenoxy-s-triazines is cyclic voltammetry. The following provides a generalized experimental protocol based on standard electrochemical practices and information gathered from related studies.

General Protocol for Cyclic Voltammetry Analysis

Objective: To determine the redox potentials (oxidation and reduction) of phenoxy-s-triazine derivatives and to assess the reversibility of the electrochemical processes.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

-

Reference Electrode (e.g., Saturated Calomel Electrode (SCE), Ag/AgCl Electrode)

-

Counter Electrode (e.g., Platinum wire)

-

Analyte: Phenoxy-s-triazine derivative of interest

-

Solvent: Acetonitrile (ACN) or other suitable organic solvent

-

Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBAFB) or similar

-

Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

-

Preparation of the Analyte Solution: Dissolve a known concentration of the phenoxy-s-triazine derivative in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAFB in ACN).

-

Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurry of decreasing particle size, followed by sonication in deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the analyte solution to the cell.

-

Deaeration: Bubble inert gas through the solution for a sufficient time (e.g., 15-20 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to encompass the expected redox events.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential scan, sweeping from the initial potential to the final potential and then back to the initial potential.

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the anodic (oxidation) and cathodic (reduction) peak potentials.

-

Calculate the half-wave potential (E1/2) for reversible or quasi-reversible processes.

-

Analyze the peak separation (ΔEp) to assess the reversibility of the electron transfer.

-

Investigate the effect of varying the scan rate on the peak currents to understand the nature of the electrochemical process (e.g., diffusion-controlled).

-

Visualizing Electrochemical Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow of electrochemical analysis and the relationships between key concepts.

Caption: Workflow for Electrochemical Analysis of Phenoxy-s-triazines.

Caption: Key Relationships in Phenoxy-s-triazine Electrochemistry.

Conclusion

The electrochemical properties of phenoxy-s-triazines are of significant interest for the design of new molecules with tailored redox characteristics for applications in drug discovery and materials science. This guide has provided a summary of available quantitative data, a general experimental protocol for cyclic voltammetry, and visualizations of the analytical workflow. Further research focusing on a wider range of phenoxy-s-triazine derivatives and detailed structure-property relationship studies will be crucial for advancing the application of these versatile compounds.

References

- 1. Electropolymerization of s-Triazines and Their Charge Storage Performance in Aqueous Acidic Electrolytes [mdpi.com]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amslaurea.unibo.it [amslaurea.unibo.it]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,4,6-Triphenoxy-1,3,5-triazine in C-O Bond Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of carbon-oxygen (C-O) bonds is a cornerstone of organic synthesis, enabling the transformation of abundant phenol and alcohol derivatives into a diverse array of valuable compounds. Within this field, 1,3,5-triazine-based reagents have emerged as potent tools for facilitating these challenging transformations. While 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, is a well-established reagent for this purpose, the potential of its analogue, 2,4,6-triphenoxy-1,3,5-triazine, remains an area of active exploration.

This document provides a comprehensive overview of the application of 1,3,5-triazine derivatives in C-O bond activation, with a primary focus on the established protocols for TCT as a model reagent. Furthermore, it delves into the prospective applications and theoretical considerations for utilizing this compound in similar capacities, offering a roadmap for future research in this promising area.

Principle of C-O Bond Activation by 1,3,5-Triazines

The utility of 1,3,5-triazine derivatives in C-O bond activation stems from the electrophilic nature of the carbon atoms in the triazine ring. The electron-withdrawing nitrogen atoms create electron-deficient centers, which are susceptible to nucleophilic attack by the oxygen atom of a phenol or alcohol. This initial reaction forms a reactive intermediate where the C-O bond of the original substrate is "activated" and primed for subsequent transformations, such as nucleophilic substitution or reduction.

The reactivity of the triazine reagent is significantly influenced by the substituents at the 2, 4, and 6 positions. Halogenated triazines, such as TCT, are highly reactive due to the excellent leaving group ability of the chloride ions. In contrast, phenoxy-substituted triazines are expected to exhibit modulated reactivity, offering potential advantages in terms of selectivity and milder reaction conditions.

Application of 2,4,6-Trichloro-1,3,5-triazine (TCT) in C-O Bond Activation: A Model System

TCT has been successfully employed as an efficient promoter for the activation of phenolic C-O bonds in various transformations, including amination and deoxygenation reactions.[1]

Quantitative Data for TCT-Mediated Reactions

| Entry | Substrate | Product | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Phenol | Aniline | Nickel particles on triazole modified chitosan | TCT, Mild conditions | Good | [1] |

| 2 | Phenolic compounds | Corresponding arenes or biaryls | Nickel catalyst | TCT, Mild conditions | Not specified | [1] |

Table 1: Summary of TCT-mediated C-O bond activation reactions.

Experimental Protocols for TCT-Mediated C-O Bond Activation

Protocol 1: Direct Amination of Phenols [1]

-

Reagents: Phenolic compound, 2,4,6-trichloro-1,3,5-triazine (TCT), amine, heterogeneous nickel catalyst, suitable solvent.

-

Procedure: a. To a solution of the phenolic compound in a suitable solvent, add TCT and the heterogeneous nickel catalyst. b. Add the desired amine to the reaction mixture. c. Stir the reaction at a mild temperature until the starting material is consumed (monitor by TLC or GC-MS). d. Upon completion, filter the catalyst. e. Purify the product through standard techniques such as column chromatography.

Protocol 2: Deoxygenation and Reductive Homocoupling of Phenols [1]

-

Reagents: Phenolic compound, 2,4,6-trichloro-1,3,5-triazine (TCT), nickel catalyst, reducing agent, suitable solvent.

-

Procedure: a. In a reaction vessel, combine the phenolic compound, TCT, and the nickel catalyst in a suitable solvent. b. Add the reducing agent to the mixture. c. Stir the reaction under mild conditions. d. Monitor the reaction progress by an appropriate analytical method. e. After completion, work up the reaction mixture to isolate the deoxygenated or homocoupled product. f. Purify the product by crystallization or chromatography.

Prospective Applications of this compound in C-O Bond Activation

While direct experimental data for this compound in C-O bond activation is not yet widely reported, its structural similarity to TCT suggests its potential as a valuable reagent in this context. The phenoxy groups, being less reactive leaving groups than chlorides, may offer a more controlled activation of C-O bonds, potentially leading to higher selectivity in complex molecular settings.

Potential Advantages of this compound:

-

Milder Reaction Conditions: The reduced electrophilicity of the triazine core compared to TCT could allow for reactions to proceed under milder conditions, preserving sensitive functional groups.

-

Enhanced Selectivity: The bulkier phenoxy groups may introduce steric hindrance, leading to improved regioselectivity in reactions with polyhydroxylated substrates.

-

Tunable Reactivity: The electronic properties of the phenoxy groups can be modified by introducing substituents on the phenyl rings, allowing for the fine-tuning of the reagent's reactivity.

Proposed Experimental Workflow for Investigating this compound

Figure 1: Proposed workflow for investigating this compound's reactivity.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism for C-O bond activation and a logical workflow for exploring the synthetic utility of this compound.

Figure 2: General mechanism for TCT-mediated C-O bond activation.

Conclusion